molecular formula C15H18NO3+ B3025876 3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium CAS No. 2457170-98-6

3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium

Cat. No.: B3025876
CAS No.: 2457170-98-6
M. Wt: 260.31
InChI Key: FAYRGKKCBATAET-CYBMUJFWSA-O
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Preparation Methods

  • Chemical Reactions Analysis

    • CN128’s reactivity and specific reactions are not widely documented. as an iron chelator, it likely undergoes coordination reactions with iron ions.
    • Common reagents and conditions for iron chelation reactions typically involve ligands with oxygen, nitrogen, or sulfur donor atoms.
  • Mechanism of Action

    • CN128’s mechanism involves iron regulation. By chelating excess iron, it helps maintain iron homeostasis and prevent iron-related damage.
    • Molecular targets and pathways are not explicitly disclosed, but its iron-chelating properties likely involve interactions with iron ions and cellular transport systems.
  • Comparison with Similar Compounds

    • CN128’s uniqueness lies in its proprietary development and specific glucuronidation site, which distinguishes it from other iron chelators.
    • Similar compounds include deferoxamine (DFO), deferiprone, and deferasirox, each with distinct mechanisms and limitations.

    Properties

    IUPAC Name

    1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17NO3/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12/h2-8,13,17,19H,9-10H2,1H3/p+1/t13-/m1/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FAYRGKKCBATAET-CYBMUJFWSA-O
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=[N+](C=CC(=C1O)O)C(CC2=CC=CC=C2)CO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=[N+](C=CC(=C1O)O)[C@H](CC2=CC=CC=C2)CO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18NO3+
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    260.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium
    Reactant of Route 2
    Reactant of Route 2
    3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium
    Reactant of Route 3
    3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium
    Reactant of Route 4
    3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium
    Reactant of Route 5
    3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium
    Reactant of Route 6
    3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium

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